3-Pyridinol, 2-(chloromethyl)-

Description

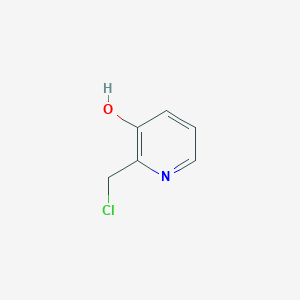

3-Pyridinol, 2-(chloromethyl)- is a pyridine derivative featuring a hydroxyl group at the 3-position and a chloromethyl (-CH₂Cl) substituent at the 2-position of the pyridine ring.

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

2-(chloromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4H2 |

InChI Key |

UMQUDSSPLPWFMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyridin-3-ol typically involves the chloromethylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridin-3-ol.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2-type displacement with various nucleophiles, forming ethers, thioethers, or amines. Reaction efficiency depends on solvent polarity, base strength, and nucleophile accessibility.

Reaction with Phenols

2-(Chloromethyl)pyridine hydrochloride reacts with substituted phenols under basic conditions to form aryl ethers. For example:

-

Substrate: 2-Chloro-4-nitrophenol

-

Conditions: K₂CO₃/KI in DMF at 60°C for 12 h

-

Product: 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

| Reaction Component | Details |

|---|---|

| Base | K₂CO₃ (2.2 eq) or Cs₂CO₃ (enhanced solubility in polar aprotic solvents) |

| Catalyst | KI (5 mol%) accelerates chloride displacement via ion-pair exchange |

| Solvent | DMF or acetonitrile (dielectric constants: 36.7 and 37.5, respectively) |

| Temperature | 60–80°C optimizes reaction rate without decomposition |

Comparative Reaction Conditions

Variations in base and solvent significantly impact yields:

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K₂CO₃/KI | DMF | 60°C | 98% | |

| Cs₂CO₃/NaI | Acetonitrile | 60°C | 52% | |

| K₂CO₃/NaI | Acetonitrile | Reflux | 74% |

Lower yields in acetonitrile (52–74%) compared to DMF (98%) highlight solvent polarity’s role in stabilizing transition states .

Mechanistic Studies: Pyridinolysis of Electrophiles

Kinetic analyses of pyridinolysis (nucleophilic attack by the hydroxyl group) reveal:

-

Brønsted βₓ ≈ 0.3 , indicating partial bond formation in the transition state .

-

ΔH‡ = 6.7 kcal/mol and ΔS‡ = −44 eu for reactions with p-CH₃O-substituted phenyl chloroformates, suggesting a concerted mechanism with significant solvation effects .

Over-Chlorination

Using SOCl₂ for chlorination risks forming 2-chloro-6-chloromethylpyridine as a side product. This is mitigated by:

-

Alternative Chlorinating Agents: Cyanuric chloride-DMF adduct selectively targets the hydroxymethyl group without over-chlorination .

-

Reaction Monitoring: ¹H-NMR (δ 4.64 ppm for CH₂Cl vs. δ 4.75 ppm for CH₂OH) ensures product purity .

Green Chemistry Metrics

Modified synthetic routes emphasize sustainability:

Biological Interactions

While excluded sources (e.g., Smolecule) suggest antifungal activity, peer-reviewed studies emphasize:

-

Structural Modifications: Introducing electron-withdrawing groups (e.g., NO₂) enhances electrophilicity at the chloromethyl site, improving reactivity with biomolecular targets .

Key Takeaways

-

Nucleophilic Substitution: Dominant pathway with applications in ether/amine synthesis.

-

Solvent/Base Optimization: DMF with K₂CO₃/KI maximizes yields (98%).

-

Mechanistic Insights: Concerted SN2 mechanisms dominate, with solvent polarity critically influencing rates.

-

Side Reactions: Over-chlorination is avoidable via selective reagents (e.g., cyanuric chloride).

Scientific Research Applications

2-(Chloromethyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: Derivatives of 2-(Chloromethyl)pyridin-3-ol have potential therapeutic applications, including as antimicrobial or anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity. The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

2-Chloro-3-pyridinol (CAS 6636-78-8)

- Properties: Off-white powder with a melting point of 167–172°C. Synthesized via diazotization/Sandmeyer chlorination of 3-amino-2-chloropyridine .

- Applications : Precursor for agrochemicals (e.g., azamethiphos, trifloxysulfuron) .

3-Chloromethylpyridine Hydrochloride

- Structure : Chloromethyl group at position 3, pyridine ring without hydroxyl substitution.

- Properties : Available as a hydrochloride salt (98% purity). Likely synthesized via chloromethylation of pyridine derivatives .

- Applications : Intermediate in pharmaceuticals or specialty chemicals.

- Key Difference: The lack of a hydroxyl group limits its use in reactions requiring phenolic functionality.

2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)

- Structure : Chloromethyl group attached to a fused imidazopyridine ring.

- Properties : Detailed safety and handling protocols include hazards identification and toxicological data .

- Applications : Pharmaceutical intermediate with downstream applications in drug development .

- Key Difference : The fused imidazole ring enhances aromatic stability but alters reactivity compared to simple pyridine derivatives.

Physicochemical Properties

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 3-Pyridinol, 2-(chloromethyl)- | C₆H₆ClNO | -OH (3), -CH₂Cl (2) | Not reported | Combines phenolic and alkylating properties |

| 2-Chloro-3-pyridinol | C₅H₄ClNO | -OH (3), -Cl (2) | 167–172 | Electrophilic aromatic substitution |

| 3-Chloromethylpyridine HCl | C₆H₇Cl₂N | -CH₂Cl (3) | Not reported | Alkylation reactions |

| 2-(Chloromethyl)-imidazo[1,2-a]pyridine | C₈H₇ClN₂ | -CH₂Cl on fused ring | Not reported | Enhanced stability due to fused ring |

Biological Activity

3-Pyridinol, 2-(chloromethyl)-, also known as 2-(chloromethyl)-6-methyl-3-pyridinol hydrochloride, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings and case studies.

- Molecular Formula : C7H9Cl2NO

- Molecular Weight : 194.06 g/mol

- CAS Number : 98280-34-3

- Appearance : White to pink solid

- Purity : ≥95.0% (HPLC)

Antitumor Activity

Research indicates that compounds similar to 3-pyridinol derivatives exhibit varying degrees of antitumor activity. For instance, studies on chloroethylnitrosoureas have shown that structural modifications can significantly alter therapeutic efficacy and toxicity profiles. Specifically, the presence of a chloromethyl group in related compounds has been correlated with increased mutagenicity and carcinogenicity, which raises concerns regarding their use in clinical settings .

Nematocidal Properties

3-Pyridinol, 2-(chloromethyl)- has demonstrated nematocidal properties. It effectively inhibits root knot development in tomato seedlings, suggesting potential applications in agriculture as a pesticide. This property highlights its utility beyond pharmaceuticals, indicating its role in crop protection.

The biological activity of 3-Pyridinol, 2-(chloromethyl)- can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The chloromethyl group serves as an electrophile in nucleophilic substitution reactions, which can lead to DNA cross-linking and subsequent cellular damage. This mechanism is critical for both its antitumor and mutagenic properties .

Case Studies

- Carcinogenicity Testing : The National Cancer Institute conducted tests on related compounds that revealed significant carcinogenic potential in animal models. These findings underscore the importance of evaluating the safety profile of 3-Pyridinol derivatives before clinical application.

- Nematode Inhibition Study : A study demonstrated that treatment with 3-Pyridinol, 2-(chloromethyl)- resulted in a marked reduction in nematode populations affecting tomato plants. The compound's effectiveness suggests it could be developed into a viable agricultural pesticide.

Comparative Analysis

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| 1-Nitroso-1-(2-chloroethyl)urea | Low therapeutic activity; high mutagenicity | Related structure with similar reactivity |

| 2-(Chloromethyl)pyridine hydrochloride | Carcinogenic; nematocidal properties | Used as a reagent in organic synthesis |

| 3-(Chloromethyl)pyridine | Exhibits irritant properties | Known for its reactivity as an electrophile |

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Pyridinol, 2-(chloromethyl)-, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorination of pyridinol derivatives or substitution reactions. For example, chloromethylation of 3-hydroxypyridine using chloromethylating agents (e.g., formaldehyde/HCl) under controlled pH and temperature . Intermediates are monitored via thin-layer chromatography (TLC) and structural confirmation is achieved using NMR spectroscopy (e.g., H and C NMR for functional group analysis) and mass spectrometry (MS) for molecular weight verification .

Q. How can researchers ensure the stability of 3-Pyridinol, 2-(chloromethyl)- during storage and experimental use?

- Methodological Answer : Stability is influenced by moisture and temperature. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Purity should be assessed via HPLC before use, with degradation products identified using GC-MS .

Q. What spectroscopic techniques are critical for characterizing 3-Pyridinol, 2-(chloromethyl)-?

- Methodological Answer :

- IR Spectroscopy : Identifies O–H (pyridinol) and C–Cl stretches (~3400 cm and 600–800 cm, respectively) .

- NMR : H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm; CHCl groups at δ 4.0–4.5 ppm) .

- High-Resolution MS : Confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-Pyridinol, 2-(chloromethyl)- in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, predicting activation energies and transition states. Molecular docking can simulate interactions with biological targets (e.g., enzymes) . Validate computational results with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What experimental strategies resolve contradictions between observed and predicted environmental reactivity data for chlorinated pyridinols?

- Methodological Answer : Discrepancies in ozone reactivity (e.g., SAPRC-07 model predictions vs. chamber experiments) require cross-validation. Use controlled environmental chamber studies with variable NO levels and humidity to isolate degradation pathways. Compare with isotopic labeling (e.g., C) to trace reaction intermediates .

Q. How can researchers optimize regioselectivity in derivatization reactions involving 3-Pyridinol, 2-(chloromethyl)-?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation with TMSCl) to direct chloromethyl reactivity toward specific sites .

- Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Q. What are the challenges in synthesizing isotopically labeled analogs of 3-Pyridinol, 2-(chloromethyl)- for metabolic studies?

- Methodological Answer : Deuterated or N-labeled analogs require specialized precursors (e.g., deuterated pyridine derivatives) and harsh conditions that may compromise the chloromethyl group. Optimize via microwave-assisted synthesis to reduce reaction times and improve yield. Confirm isotopic incorporation using LC-HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for chlorinated pyridinols across different databases?

- Methodological Answer : Cross-reference EPA/NIH Mass Spectral Database entries (e.g., NIST) with in-house data. Use principal component analysis (PCA) to identify outliers in reported melting points or IR peaks. Replicate synthesis and characterization under standardized conditions to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.